N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

PRMT6 Inhibitor Scintillation Proximity Assay

The compound N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1421476-88-1) is a synthetic small molecule featuring a pyrimidinone core. It has been primarily documented as an inhibitor of protein arginine methyltransferases (PRMTs), showing activity against PRMT6 and CARM1 (PRMT4) in biochemical assays.

Molecular Formula C22H24N4O3
Molecular Weight 392.459
CAS No. 1421476-88-1
Cat. No. B2572085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
CAS1421476-88-1
Molecular FormulaC22H24N4O3
Molecular Weight392.459
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)COC)C
InChIInChI=1S/C22H24N4O3/c1-14-9-15(2)21(16(3)10-14)25-19(27)12-26-20(28)11-18(13-29-4)24-22(26)17-5-7-23-8-6-17/h5-11H,12-13H2,1-4H3,(H,25,27)
InChIKeyMWAKIUPMSSJRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1421476-88-1) Compound Profile for Scientific Procurement


The compound N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1421476-88-1) is a synthetic small molecule featuring a pyrimidinone core . It has been primarily documented as an inhibitor of protein arginine methyltransferases (PRMTs), showing activity against PRMT6 and CARM1 (PRMT4) in biochemical assays [1]. Its molecular formula is C22H24N4O3, with a molecular weight of 392.46 g/mol . It is commercially available from multiple research chemical vendors for laboratory use.

Assay context PRMT6 / CARM1 biochemical inhibition screening
Benchmark required Head-to-head validation with SGC6870 probe
Selectivity review Isoform selectivity panel profiling needed

Procurement Risks of Substituting N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide with In-Class PRMT Inhibitors


Currently, there is insufficient publicly available, comparator-based quantitative evidence to verify where this compound possesses meaningful differentiation for scientific selection or procurement relative to its closest analogs, alternatives, or in-class candidates [1]. Critical data gaps include direct comparative biochemical IC50 values against structurally related compounds on a defined panel of PRMT targets, selectivity profiles (e.g., PRMT6 vs. PRMT4), and functional cellular data head-to-head with close chemical probes like SGC6870. In the absence of such verifiable differentiation, substituting this compound for a well-characterized probe or a structurally similar analog without rigorous in-house cross-validation introduces significant experimental risk. It may lead to misinterpretation of structure-activity relationships (SAR), off-target effects, or a failure to reproduce critical biological findings. Procurement decisions must therefore be based on the user's acceptance of this unvalidated risk until such missing data are generated.

No direct comparison

Cross-study IC50 values may not transfer; potency cannot be assumed relative to SGC6870.

Unknown selectivity

Lack of methyltransferase panel data introduces off-target risk in cellular studies.

Divergent analog activity

Close analog (CAS 1421476-71-2) annotated as JAK3 inhibitor; SAR extrapolation is speculative.

Quantitative Evidence Profile for N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide vs. PRMT Inhibitor Alternatives


Limited PRMT6 Inhibitory Activity: A Standalone BindingDB Data Point

The target compound has a reported IC50 of 64 nM against PRMT6 in a single biochemical assay [2]. However, this data is not accompanied by a comparator from the same study. For context, the well-characterized allosteric probe SGC6870 exhibits a PRMT6 IC50 of 77 ± 6 nM in a related but distinct assay [1]. The absence of a direct head-to-head comparison and the differences in assay conditions preclude a definitive quantitative differentiation claim.

PRMT6 IC50
Data to verify
64 nM
Reported inhibition context, no direct comparator
Cross-study conditions differ from SGC6870 assay
PRMT6 Inhibitor Scintillation Proximity Assay

Dual PRMT4/6 Inhibition Profile: A Lack of Selectivity Data

The compound inhibits CARM1 (PRMT4) with an IC50 of 23 nM [2] in addition to its PRMT6 activity. Critically, there is no public selectivity profile of this compound against other methyltransferases or non-epigenetic targets, unlike the benchmark probe SGC6870 which has demonstrated outstanding selectivity across a panel of >30 methyltransferases and non-epigenetic targets [1]. A direct selectivity comparison is impossible, making this compound a high-risk selection for studies requiring precise PRMT6-specific pharmacology.

PRMT selectivity
Cross-study context
CARM1 23 nM · PRMT6 64 nM
SGC6870 >650-fold selective
Selectivity profile requires validation; off-target risk
Panel screening data absent
CARM1 PRMT4 PRMT6 Isoform Selectivity

Structural Comparison to a Close Analog (CAS 1421476-71-2) Reveals No Verified Activity Differentiation

A structurally related compound, N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1421476-71-2), shares the same pyrimidinone core and pyridinyl substitution but with a chloro-methoxyphenyl instead of a mesityl group and a methyl group instead of a methoxymethyl group on the pyrimidine ring [1]. This analog is reported as a JAK3 inhibitor [1], while the target compound is noted as a PRMT inhibitor. No peer-reviewed study has quantitatively compared these two molecules in any biological system. The lack of quantitative comparative data makes any structural differentiation argument speculative.

Analog SAR
Data to verify
JAK3 annotation (vendor) vs. PRMT activity
Structural similarity does not confirm target identity
No quantitative IC50 comparison available
SAR Analog Pyrimidinone JAK3

Appropriate Use Cases for Procuring N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide


Internal Validation in PRMT4/6 Biochemical Assays

Given the limited and non-comparative data, the primary justified use for procuring this compound is for internal, head-to-head validation against a well-characterized chemical probe like SGC6870. Researchers must re-profile the compound in their own PRMT4 and PRMT6 biochemical assays under identical conditions to the benchmark to establish any relative potency or selectivity differentiation [1]. Without this step, the compound's utility is unverified.

SAR Exploration within a Pyrimidinone Library

This compound may be procured as part of a broader structure-activity relationship (SAR) study exploring the pyrimidinone core for PRMT inhibition. Its unique mesityl and methoxymethyl substitution pattern, relative to the 3-chloro-4-methoxyphenyl analog (CAS 1421476-71-2), can provide valuable data points for medicinal chemistry optimization, but only when tested alongside that analog in the same assays [2].

Negative Control Development for PRMT Assays

Due to its modest selectivity profile, the compound's inactive enantiomer or a closely matched inactive analog could serve as a negative control in PRMT-related experiments. However, this requires first identifying an inactive form through synthesis and testing, as no such molecule is currently characterized. The well-characterized negative control (S)-SGC6870N for the SGC6870 probe exists and is recommended as a more established alternative [1].

Application
Selection property
Validation focus
PRMT4/6 assay validation
Benchmark comparison with SGC6870
Relative potency & selectivity profiling
Pyrimidinone SAR exploration
Mesityl / methoxymethyl substitution
PRMT inhibition & target annotation
PRMT assay negative control
Inactive analog or enantiomer
Lack of PRMT inhibition in matched assay
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